![molecular formula C18H22 B12546481 1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene CAS No. 143650-60-6](/img/structure/B12546481.png)
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its unique arrangement of methyl groups on the benzene rings, which can influence its chemical properties and reactivity. It is used in various scientific research applications due to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene typically involves the alkylation of 2,4-dimethylbenzene with 3,5-dimethylphenylethyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the benzene ring and promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields more saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
科学的研究の応用
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methyl group positioning on aromatic reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. For example, its potential anti-inflammatory effects may be due to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- 1-[2-(4-Methylphenyl)ethyl]-2,4-dimethylbenzene
- 1-[2-(3,4-Dimethylphenyl)ethyl]-2,4-dimethylbenzene
- 1-[2-(3,5-Dimethylphenyl)ethyl]-3,5-dimethylbenzene
Uniqueness
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene is unique due to the specific positioning of the methyl groups on both benzene rings. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
143650-60-6 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
1-[2-(2,4-dimethylphenyl)ethyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-13-5-7-18(16(4)10-13)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3 |
InChIキー |
DLPSXHUAQJCOGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCC2=CC(=CC(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-](/img/structure/B12546409.png)
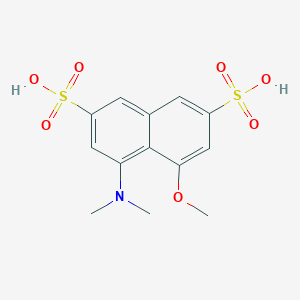
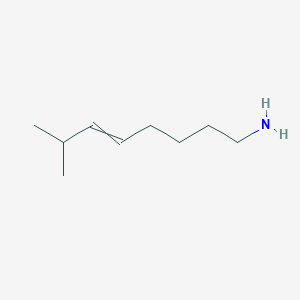
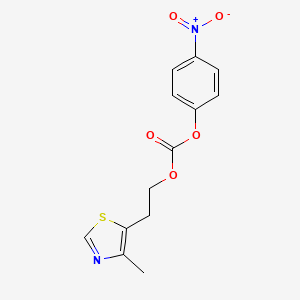

![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)
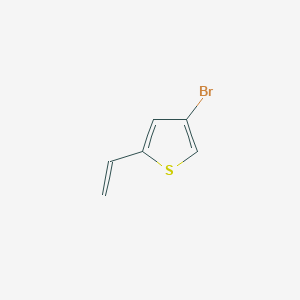
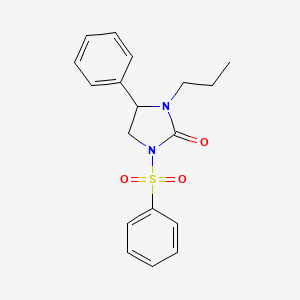
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
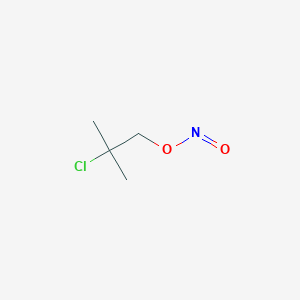
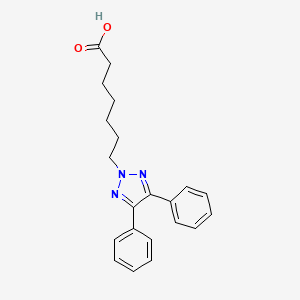
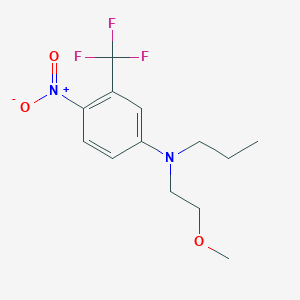
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
